2,2,2-Tribromoethanol
Overview
Description
Tribromoethanol: is a chemical compound with the formula C₂H₃Br₃O . It is often referred to as 2,2,2-tribromoethanol . This compound is a white crystalline solid that is soluble in water and other solvents. Tribromoethanol has been used in various fields, including medicine, biology, and industry, primarily as an anesthetic and a polymerization initiator .
Mechanism of Action
Target of Action
2,2,2-Tribromoethanol, often referred to as tribromoethanol, is primarily used as an anesthetic, particularly in rodents . The compound’s primary targets are the inhibitory GABA A and glycine receptors .
Mode of Action
Tribromoethanol acts as a positive allosteric modulator of the inhibitory GABA A and glycine receptors . This means that it enhances the function of these receptors, leading to increased inhibitory neurotransmission. This results in a generalized central nervous system (CNS) depression, including both the respiratory and cardiovascular centers .
Biochemical Pathways
It is known that the compound’s action on the gaba a and glycine receptors leads to an overall decrease in neuronal excitability, which results in the anesthetic effects .
Pharmacokinetics
Tribromoethanol undergoes conjugation with glucuronic acid during metabolism in the liver, followed by excretion in the urine as tribromoethanol glucuronate . The compound is typically administered intraperitoneally in rodents, resulting in rapid induction of anesthesia . The safety of this method has been questioned due to potential hepatotoxicity .
Result of Action
The primary result of tribromoethanol’s action is the induction of anesthesia. In rodents, this is characterized by rapid and deep anesthesia followed by rapid and full postoperative recovery . Adverse effects such as respiratory and cardiovascular depression can occur, and the margin of safety between anesthetic and lethal dose is narrow .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tribromoethanol. For example, the compound is sensitive to light and should be stored in a dark environment . Additionally, the compound’s anesthetic effects can be influenced by the temperature of the environment, with lower temperatures potentially leading to prolonged anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribromoethanol can be synthesized by the bromination of ethanol. The process involves the substitution of hydrogen atoms in ethanol with bromine atoms. The reaction typically requires a brominating agent such as bromine or a bromine compound and is carried out under controlled conditions to ensure complete substitution .
Industrial Production Methods: In industrial settings, tribromoethanol is produced by combining tribromoethanol with tertiary-amyl alcohol. The mixture is then dissolved in distilled water and filtered to remove any impurities. The solution is stored in dark, sterile containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Tribromoethanol undergoes various chemical reactions, including:
Oxidation: Tribromoethanol can be oxidized to form tribromoacetaldehyde.
Reduction: It can be reduced to form tribromoethane.
Substitution: Tribromoethanol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed:
Oxidation: Tribromoacetaldehyde.
Reduction: Tribromoethane.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Tribromoethanol has several applications in scientific research:
Comparison with Similar Compounds
2,2,2-Trichloroethanol: Similar in structure and function, used as an anesthetic.
Bromal Hydrate: Metabolized to tribromoethanol and also used as an anesthetic.
Uniqueness: Tribromoethanol is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. Its rapid induction and recovery times make it particularly useful in laboratory settings for short-term anesthesia .
Properties
IUPAC Name |
2,2,2-tribromoethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSDPIBEUFTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023698 | |
Record name | 2,2,2-Tribromoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75-80-9 | |
Record name | Tribromoethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribromoethanol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromoethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2,2-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,2-Tribromoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-tribromoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIBROMOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the acute effects of TBE on cardiovascular parameters in mice?
A1: Studies have shown that TBE administration in mice can lead to a rapid decrease in mean arterial blood pressure and an increase in heart rate. [, ] These effects highlight the importance of careful monitoring during its use as an anesthetic.
Q2: Does TBE anesthesia influence intraocular pressure (IOP) in mice?
A2: Yes, TBE anesthesia causes a rapid and significant decrease in IOP in mice, an effect more profound than that observed with ketamine/xylazine anesthesia. [] This highlights the need to consider the potential confounding effects of TBE on IOP in ocular research.
Q3: Can TBE anesthesia affect research outcomes in studies involving food intake and body weight in mice?
A3: Yes, TBE administration has been shown to significantly decrease food intake and body weight in both male and female mice, particularly those fed a high-fat diet. [] This effect is attributed to TBE's stimulation of brain regions involved in feeding regulation and the autonomic nervous system. Researchers are advised to consider alternative anesthetic agents, like the 3MIX combination, to mitigate this influence.
Q4: Does TBE anesthesia impact circadian rhythms in mice?
A4: Research indicates that TBE administration can induce phase shifts in the peripheral clock of the liver, independent of its anesthetic activity. [] Notably, repeated TBE injections can lead to circadian rhythm disorders in peripheral organs.
Q5: How does the anesthetic effect of TBE compare across different strains of ICR mice?
A5: Studies using ICR mice from three different sources revealed no significant differences in their overall response to TBE anesthesia. [] Parameters like anesthesia duration, blood pressure, oxygen saturation, and blood biochemistry remained consistent, suggesting a uniform anesthetic response across these strains.
Q6: What is the molecular formula and weight of 2,2,2-Tribromoethanol?
A6: The molecular formula of this compound is C2H3Br3O, and its molecular weight is 282.77 g/mol. []
Q7: Can you describe a novel synthesis method for 2,2,2-tribromoethanols?
A7: A new method utilizes stannous fluoride as a catalyst in the reaction between aldehydes and carbon tetrabromide to synthesize 2,2,2-tribromoethanols under mild conditions. [, ] This method was successfully employed in the synthesis of 2,3-diacetyl-D-erythronolactone.
Q8: What are the products of gamma-radiolysis of aqueous this compound solutions?
A8: Gamma-radiolysis of aqueous TBE solutions yields hydrogen bromide, glycolic acid, and carbon dioxide as major products. [] The yields of bromide ions and acid are influenced by factors like oxygen presence, TBE concentration, and dose rate.
Q9: How does TBE behave as an initiator in Atom Transfer Radical Polymerization (ATRP)?
A9: TBE acts as a versatile initiator in ATRP, facilitating the synthesis of polymers with terminal hydroxyl groups. [, ] This characteristic makes it particularly useful for controlled copolymerization with biomonomers. For instance, it allows for the production of polystyrene with a controlled molecular weight and narrow polydispersity. [, ]
Q10: How does TBE function as a dual initiator in the synthesis of block copolymers?
A10: TBE's unique structure, containing both a bromide group and a hydroxyl function, allows it to act as a dual initiator in sequential ATRP and ring-opening polymerization (ROP). [, ] This characteristic has been successfully employed to synthesize well-defined polystyrene-block-polylactide copolymers.
Q11: Are there any known applications of TBE in cancer research?
A11: While not a direct cancer treatment, research suggests that TBE can be used to synthesize novel azole analogs, like FLB-12, which act as antagonists of the pregnane X receptor (PXR). [] PXR antagonism has shown potential in counteracting PXR-mediated drug resistance in cancer cells and mitigating drug-induced hepatotoxicity.
Q12: How does TBE compare to other anesthetics used in studies of avian embryo imaging?
A12: Compared to other anesthetics, like MS-222, TBE demonstrates superior efficacy in minimizing motion artifacts during in vivo imaging of avian embryos. [] This advantage makes TBE a preferred choice for obtaining high-quality images in such studies.
Q13: How do zebrafish react behaviorally to TBE compared to other anesthetic agents?
A13: Unlike aversive anesthetics like MS222 and benzocaine, adult zebrafish did not exhibit aversive behaviors when exposed to TBE in preference tests. [] This finding suggests that TBE could be a more humane choice for anesthesia or the initial stage of euthanasia in zebrafish research.
Q14: Are there any safety concerns associated with the use of TBE?
A14: While widely used, research highlights potential adverse effects of TBE. High doses of TBE can increase pro-inflammatory cytokine levels in the abdominal cavity of mice. [] Long-term exposure to high-dose TBE also elevates cytokine levels in both abdominal fluid and the spleen. These findings underscore the need for careful consideration of dosage and potential long-term effects in experimental designs.
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